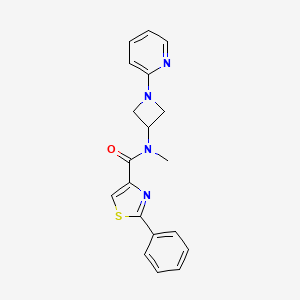

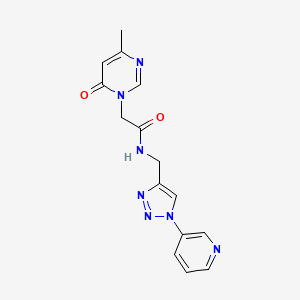

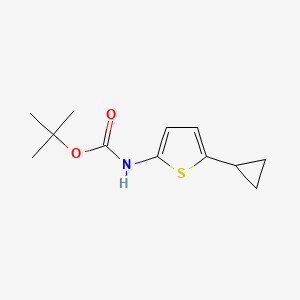

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives has been explored in various studies. In one such study, the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate followed by hydrazinolysis resulted in the formation of 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide. This compound served as a precursor for the synthesis of a series of new derivatives, which included structures containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment . Another study investigated the reaction of 2-(acetoacetamido)pyridine and its 5-methyl derivative with phosgene, leading to the formation of 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one and its 7-methyl derivative. The structures of these compounds were confirmed through various spectroscopic methods, including UV, IR, PMR, and X-ray spectra .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed through spectroscopic analysis and elemental analysis. In the case of the 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones, their structure was elucidated using UV, IR, PMR, and X-ray spectral data . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core pyrimidine structure.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can lead to a variety of compounds with potential biological activity. For instance, the initial reaction product in one study was further reacted to yield derivatives with different heterocyclic rings . In another study, attempts to react acetoacetamidopyridines with methyl- and benzyl chloroformates were unsuccessful, leading instead to the elimination of the acetoacetyl group and formation of carbamate derivatives . These reactions highlight the complexity and the potential for unexpected outcomes in the chemistry of pyrimidine compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of different substituents and heterocyclic rings can affect properties such as solubility, melting point, and biological activity. Preliminary biological screening of the synthesized compounds in one study showed a pronounced plant growth stimulating effect, indicating that these compounds could have practical applications in agriculture . The detailed physical properties of these compounds, such as solubility and stability, would be important for their practical use and are typically characterized as part of the compound development process.

Scientific Research Applications

Synthesis of Antimicrobial Agents

A study by Hossan et al. (2012) involved the synthesis of a series of compounds, including pyrimidinones, as antimicrobial agents. The research utilized citrazinic acid as a starting material to develop compounds with significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This demonstrates the potential use of pyrimidinone derivatives, which are structurally related to the chemical compound , in creating new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Plant Growth Stimulation

Research by Pivazyan et al. (2019) on pyrimidin-4-yl derivatives, which share a core structure with the compound of interest, showed a pronounced plant growth stimulating effect. This indicates the potential of these compounds in agricultural applications, specifically in enhancing plant growth, with effects observed at 65-87% relative to heteroauxin, a known plant growth hormone (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

Development of Anti-inflammatory Agents

Amr et al. (2007) conducted a study where a series of compounds, including pyrimidinones, were synthesized using citrazinic acid as a starting material to develop anti-inflammatory agents. The compounds exhibited significant anti-inflammatory activity, comparable to the reference drug Prednisolone. This research highlights the potential of pyrimidinone derivatives in the development of new anti-inflammatory drugs, showing the versatile applications of compounds related to the query compound in medical research (Amr, Sabry, & Abdulla, 2007).

Mechanism of Action

Target of Action

It is used in the synthesis of single-ion conductive polymer electrolytes (sipe) and poly(vinylidene fluoride-co-hexafluoropropylene) (pvdf-hfp) composite membranes .

Mode of Action

The compound is used in the reversible addition-fragmentation chain transfer (RAFT) copolymerization to obtain SIPE with hydrogen bonds . It interacts with its targets to form a composite membrane with a highly porous network structure .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of SIPE and PVDF-HFP composite membranes. The resulting composite membrane has excellent thermal stability (>300°C) and high mechanical strength (17.3 MPa) .

Pharmacokinetics

The composite membrane prepared without lithium salt has a high ionic conductivity of 278 × 10 –5 S cm –1 at 30°C .

Result of Action

The compound’s action results in the formation of a composite membrane with a high ionic conductivity and good compatibility with lithium metal electrodes . The symmetric Li//Li battery shows excellent cycling performance, indicating a stable interface between SIPE and the lithium metal electrode during the lithium plating/stripping process .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature. For instance, the Li//LiFePO4 battery shows excellent cycling life and rate performance at both 60 and 25 °C .

Biochemical Analysis

Biochemical Properties

The compound 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide exhibits potent antiviral activity and selectively eliminates infected CD4+ T cells isolated from people living with HIV-1 . It acts as an allosteric modulator to accelerate dimerization, resulting in HIV-1+ cell death through premature intracellular viral protease activation .

Cellular Effects

The compound 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide has a significant impact on cellular processes. It influences cell function by selectively eliminating infected CD4+ T cells . This suggests that it may have a profound effect on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide involves binding to the HIV-1 reverse transcriptase-p66 domain of monomeric Gag-Pol . This binding acts as an allosteric modulator to accelerate dimerization, leading to premature intracellular viral protease activation and subsequent cell death .

properties

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O2/c1-11-5-15(24)21(10-18-11)9-14(23)17-6-12-8-22(20-19-12)13-3-2-4-16-7-13/h2-5,7-8,10H,6,9H2,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDZBLCPBPKVFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2511064.png)

![(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2511068.png)

![2-chloro-1-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B2511069.png)

![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2511071.png)

![2-(Furan-2-yl)-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511075.png)

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2511078.png)